3-Iodo-4-methyl-6-nitro-1H-indazole
Description
Overview of the Indazole Heterocyclic System in Organic Chemistry
The indazole, or benzo[d]pyrazole, is a bicyclic heteroaromatic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This arrangement results in a 10-π electron aromatic system. The indazole nucleus can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. nih.gov Of these, the 1H-indazole tautomer is generally the most thermodynamically stable. nih.gov
Indazole and its derivatives are of significant interest in organic chemistry due to their versatile reactivity. The presence of two nitrogen atoms in the pyrazole ring, along with the fused benzene ring, allows for a wide range of chemical transformations. Indazoles can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. nih.gov Additionally, the N-H group in 1H- and 2H-indazoles is readily functionalized through alkylation and acylation reactions. nih.govresearchgate.net
The synthesis of the indazole core can be achieved through various methods. Classical approaches often involve the cyclization of appropriately substituted phenylhydrazines or the diazotization of o-toluidine (B26562) derivatives. nih.gov More contemporary methods include metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which allow for the introduction of diverse substituents onto the indazole scaffold. google.commdpi.com For instance, 3-iodoindazoles are valuable intermediates for introducing aryl groups at the C-3 position via palladium-catalyzed Suzuki couplings. mdpi.com The development of one-pot syntheses and the use of novel catalysts, like molecular iodine, have further expanded the accessibility and diversity of indazole derivatives. sphinxsai.commdpi.com
Significance of Substituted Indazoles in Chemical Biology and Preclinical Research
Substituted indazoles are recognized as a "privileged scaffold" in medicinal chemistry, meaning this core structure is capable of binding to a variety of biological targets with high affinity. nih.govnih.gov This versatility has led to the development of numerous indazole-containing compounds with a broad spectrum of pharmacological activities. nih.govmdpi.comnih.gov Consequently, indazole derivatives have gained considerable attention in the fields of chemical biology and preclinical research. nih.gov
A significant area of investigation for substituted indazoles is in oncology. Several indazole-based drugs have received FDA approval for the treatment of various cancers. nih.gov For example, Pazopanib is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, and Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor for certain types of ovarian, fallopian tube, and breast cancers. nih.gov The indazole core in these molecules often plays a crucial role in their interaction with the target proteins. nih.gov Structure-activity relationship (SAR) studies have shown that the type and position of substituents on the indazole ring are critical for their inhibitory activity and selectivity. nih.gov
Beyond cancer, substituted indazoles have demonstrated potential in a wide range of therapeutic areas. They have been investigated for their anti-inflammatory, antimicrobial, antiviral, and cardiovascular effects. nih.govacs.org For instance, Bendazac is an indazole-containing non-steroidal anti-inflammatory drug (NSAID). researchgate.net The ability to readily modify the indazole scaffold allows for the fine-tuning of a compound's properties to enhance its potency and selectivity for a specific biological target. The exploration of different substitution patterns on the indazole ring continues to be an active area of research for the discovery of new therapeutic agents. nih.govnih.gov
Specific Focus on 3-Iodo-4-methyl-6-nitro-1H-indazole within the Indazole Landscape
Within the broad family of substituted indazoles, this compound is a distinct, polysubstituted derivative. The specific arrangement of the iodo, methyl, and nitro groups on the 1H-indazole core suggests its potential as a specialized chemical intermediate or a biologically active molecule in its own right. Each substituent is expected to modulate the electronic properties and steric profile of the parent indazole, thereby influencing its reactivity and biological interactions.
The 3-iodo substituent is particularly significant from a synthetic perspective. The carbon-iodine bond at this position is relatively weak, making the iodine atom a good leaving group in various cross-coupling reactions. This facilitates the introduction of a wide array of functional groups at the C-3 position, which is a common strategy in the development of kinase inhibitors and other biologically active indazoles. mdpi.com
The 4-methyl group, being an electron-donating group, can influence the regioselectivity of further substitution reactions on the benzene portion of the indazole ring. Its steric bulk can also affect the conformation of the molecule and its binding to target proteins. In some reported indazole series, methyl groups have been shown to be important for inhibitory activity against certain enzymes. nih.gov
The combination of these three substituents on the 1H-indazole scaffold makes this compound a unique building block. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group, along with the synthetically versatile iodo group, offers a platform for the synthesis of complex and potentially potent indazole derivatives.
Research Aims and Scope for Investigating this compound
Given the established importance of substituted indazoles in medicinal chemistry, a focused investigation into this compound would be well-warranted. The primary research aim would be to synthesize this compound and explore its potential as a key intermediate for the generation of novel, biologically active molecules, particularly in the area of oncology.
A crucial aspect of this research would be to leverage the 3-iodo substituent for the synthesis of a library of 3-substituted indazole derivatives through various palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups at this position, which is a known strategy for modulating the activity of indazole-based kinase inhibitors.
A significant part of the research scope would involve a detailed structure-activity relationship (SAR) study of the newly synthesized derivatives. nih.gov This would entail evaluating their inhibitory activity against a panel of protein kinases that are known to be relevant in cancer progression. The goal would be to understand how the modifications at the C-3 position, in the context of the fixed 4-methyl and 6-nitro substituents, affect the potency and selectivity of the compounds. The 4-methyl and 6-nitro groups provide a specific electronic and steric environment that could lead to novel SAR profiles compared to other substituted indazoles.
Furthermore, the research could explore the role of the 6-nitro group in the biological activity of the synthesized compounds. This could involve investigating its potential for bioreduction and whether this mechanism contributes to the observed cellular effects. The ultimate aim of this research program would be to identify a lead compound with potent and selective anticancer activity that could be further developed in preclinical studies.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-methyl-6-nitro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-4-2-5(12(13)14)3-6-7(4)8(9)11-10-6/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGKMXBICJYOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNC(=C12)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 3 Iodo 4 Methyl 6 Nitro 1h Indazole
Transformations at the Iodine Substituent
The iodine atom at the C3 position of the indazole ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions. This halogen atom serves as a valuable synthetic handle for the introduction of various carbon-based substituents. chim.it
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been successfully applied to 3-iodoindazoles. For instance, the coupling of 3-iodo-1H-indazole derivatives with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate can afford 3-aryl-1H-indazoles in good yields. mdpi.comnih.govmdpi.com These reactions are often carried out in a solvent mixture like DME/H₂O at elevated temperatures. thieme-connect.de The choice of base and catalyst system can be critical for achieving high yields and selectivity. nih.govresearchgate.net
The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the alkenylation of the indazole core at the C3 position.
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is also a highly effective method for derivatizing 3-iodoindazoles. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org Recent advancements have led to the development of copper-free Sonogashira coupling conditions, which can be advantageous in certain contexts. nih.gov These reactions have been used to synthesize a variety of 3-alkynyl-indazoles, which are valuable intermediates for further transformations. thieme-connect.de
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodoindazole Derivatives
| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 3-Iodo-1H-indazole, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-1H-indazole | mdpi.comnih.gov |
| Heck | 3-Iodo-1H-indazole, Alkene | Palladium catalyst, Base | 3-Alkenyl-1H-indazole | wikipedia.org |
| Sonogashira | 3-Iodo-1H-indazole, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 3-Alkynyl-1H-indazole | thieme-connect.dewikipedia.org |
Beyond palladium, other metals can mediate coupling reactions at the C3-iodo position. Copper-mediated reactions, such as the Ullmann coupling, have a long history in organic synthesis for forming carbon-heteroatom and carbon-carbon bonds. acs.org While traditionally requiring harsh conditions, modern advancements have led to milder and more efficient copper-catalyzed systems. acs.org These methods can be employed for the arylation or vinylation of the indazole core.
Reactivity of the Nitro Group
The nitro group at the C6 position significantly influences the electronic properties of the indazole ring and serves as a key functional group for further derivatization.
The reduction of the nitro group to an amino group is a common and highly useful transformation. This conversion can be achieved using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel with a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate (B1144303) is a widely used method for reducing aromatic nitro compounds. researchgate.netcommonorganicchemistry.com Other effective reagents include metals in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl₂) in the presence of an alcohol. commonorganicchemistry.comresearchgate.netwikipedia.org The resulting 6-amino-1H-indazole derivatives are valuable precursors for the synthesis of a wide range of compounds, as the amino group can be further functionalized through reactions like acylation, sulfonylation, and diazotization. researchgate.net
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Notes | Reference |
| H₂/Pd-C | Catalytic | Widely applicable but can also reduce other functional groups. | researchgate.netcommonorganicchemistry.com |
| H₂/Raney Nickel | Catalytic | Often used when dehalogenation is a concern. | commonorganicchemistry.com |
| Fe/Acid | Stoichiometric | Mild conditions. | commonorganicchemistry.comwikipedia.org |
| SnCl₂/Alcohol | Stoichiometric | Effective for reducing nitroindazoles. | researchgate.net |
| Sodium Dithionite | Stoichiometric | Works well in the absence of carbonyl or imine groups. | researchgate.net |
Functionalization at the Methyl Group
The methyl group at the C4 position, while generally less reactive than the iodine and nitro groups, can also be a site for functionalization.
Oxidation of the methyl group to an aldehyde or carboxylic acid can be achieved using various oxidizing agents. thieme-connect.de For example, reagents like potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used, although controlling the extent of oxidation to the aldehyde stage can be challenging. thieme-connect.deacs.org More selective methods, such as those employing 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX), can provide better control and are compatible with a wider range of functional groups. thieme-connect.de
Halogenation of the methyl group, typically via a radical mechanism, can introduce a handle for subsequent nucleophilic substitution or coupling reactions. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., light or a radical initiator) can be used for this purpose. nih.govrsc.orgresearchgate.net The resulting halomethyl-indazole can then be used to introduce a variety of other functional groups.
Regioselective Modifications and Analog Synthesis
The strategic modification of 3-iodo-4-methyl-6-nitro-1H-indazole allows for the targeted synthesis of various analogs. The inherent reactivity of the indazole scaffold, coupled with the specific substituents, enables a range of regioselective reactions.
Key among these is the N-alkylation of the indazole ring. The reaction of an N-unsubstituted indazole with an alkylating agent can lead to a mixture of N1 and N2 isomers. The regiochemical outcome is influenced by factors such as the solvent, the base employed, and the nature of the substituents on the indazole ring. For instance, studies on related substituted indazoles have shown that the use of sodium hydride in a non-polar solvent like THF tends to favor N1 alkylation, whereas the use of cesium carbonate in a polar aprotic solvent like DMF can lead to mixtures or favor N2 alkylation. nih.gov The presence of an electron-withdrawing nitro group at C6 and a methyl group at C4 in the target molecule would likely exert a significant influence on the N1/N2 ratio, a factor that requires careful consideration in synthetic design. nih.gov
The iodine atom at the C3 position is a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net Suzuki-Miyaura coupling with boronic acids or their esters can be employed to introduce new aryl or vinyl substituents at this position. mdpi.comnih.gov Similarly, Sonogashira coupling with terminal alkynes allows for the introduction of alkynyl moieties. These reactions are fundamental in the synthesis of complex indazole derivatives. umich.edu
Furthermore, the existing substituents on the benzene (B151609) ring portion of the indazole can be modified. The nitro group at C6 can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group can then serve as a precursor for a variety of other functionalities through diazotization and subsequent displacement reactions. google.com The methyl group at C4, while generally less reactive, could potentially undergo oxidation under specific conditions to yield a carboxylic acid or an aldehyde, providing another point for derivatization.
The synthesis of analogs often involves a multi-step approach, leveraging these regioselective modifications. For example, a Suzuki coupling at C3 followed by N-alkylation and subsequent reduction of the nitro group would yield a highly functionalized indazole analog. The choice of reaction sequence is critical to avoid unwanted side reactions and to achieve the desired substitution pattern.
Table 1: Representative Regioselective Reactions for Analog Synthesis Note: The following table provides examples of reactions that are applicable to the derivatization of this compound based on known reactivity of analogous compounds.
| Reaction Type | Reagents and Conditions | Expected Product | Reference |
| N1-Alkylation | Alkyl halide, NaH, THF | 1-Alkyl-3-iodo-4-methyl-6-nitro-1H-indazole | nih.gov |
| N2-Alkylation | Alkyl halide, Cs2CO3, DMF | 2-Alkyl-3-iodo-4-methyl-6-nitro-1H-indazole | nih.gov |
| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3, Dioxane/H2O | 3-Aryl-4-methyl-6-nitro-1H-indazole | mdpi.comnih.gov |
| Nitro Reduction | SnCl2·2H2O, EtOH, reflux | 3-Iodo-4-methyl-1H-indazol-6-amine |
Protecting Group Chemistry in Indazole Synthesis
In the multistep synthesis of complex molecules derived from this compound, the use of protecting groups is often essential to ensure the selective transformation of specific functional groups. organic-chemistry.org The indazole nitrogen, being nucleophilic, can interfere with reactions targeting other parts of the molecule, such as cross-coupling at the C3 position. umich.edu
A common strategy is the protection of the indazole N-H proton. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. For indazoles, several protecting groups have been successfully employed. The tert-butoxycarbonyl (Boc) group is one such example, which can be introduced using di-tert-butyl dicarbonate. mdpi.com The Boc group is generally stable under neutral and basic conditions but can be readily removed with acid.
Another widely used protecting group for the indazole nitrogen is the tetrahydropyranyl (THP) group. google.comnih.gov It is introduced by reacting the indazole with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. The THP group is stable to a variety of reaction conditions, including those of many cross-coupling reactions, and can be removed under acidic conditions. For instance, in the synthesis of related compounds, 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole has been used as a key intermediate for further functionalization via Heck reactions. google.com
The selection of a protecting group strategy may also involve considering the potential for N1 versus N2 protection. While a mixture of protected regioisomers can form, reaction conditions can sometimes be tuned to favor one over the other. Alternatively, the isomers can be separated chromatographically.
In some cases, an orthogonal protecting group strategy may be necessary, especially when multiple reactive sites need to be selectively addressed. organic-chemistry.org This involves using protecting groups that can be removed under different conditions, allowing for the sequential deprotection and reaction of specific functional groups within the molecule.
Table 2: Common Protecting Groups for the Indazole Nitrogen Note: This table lists protecting groups applicable to this compound based on established indazole chemistry.
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Reference |
| tert-Butoxycarbonyl | Boc | (Boc)2O, DMAP, Et3N | TFA or HCl | mdpi.com |
| Tetrahydropyranyl | THP | 3,4-Dihydro-2H-pyran, p-TsOH | Acidic hydrolysis (e.g., HCl in MeOH) | google.comnih.gov |
| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | TBAF or HCl | sigmaaldrich.com |
Computational and Theoretical Investigations of 3 Iodo 4 Methyl 6 Nitro 1h Indazole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular properties of organic compounds. For indazole derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly employed to predict molecular geometries, electronic properties, and spectroscopic features. nih.govnih.govacs.orgcore.ac.uk
Studies on similar nitro-substituted indazoles reveal that the nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution within the molecule. acs.orgnih.gov This affects the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.
For 3-Iodo-4-methyl-6-nitro-1H-indazole, DFT calculations would likely show a significant polarization of the electron density towards the nitro group. The iodine atom at the 3-position would also contribute to the electronic properties through its size and polarizability. The methyl group at the 4-position, being an electron-donating group, would have a counteracting electronic effect.
A representative DFT analysis of a substituted indazole derivative is presented in the table below.
| Calculated Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to the chemical reactivity and stability. nih.gov |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
| Note: These are representative values based on DFT calculations for similar substituted indazoles and are not specific to this compound. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are instrumental in understanding the conformational behavior of molecules and their interactions with other molecules or biological macromolecules over time. For indazole derivatives, these simulations can provide insights into their flexibility, preferred conformations, and binding stability with biological targets.
For instance, MD simulations have been used to study the stability of a complex between a 3-chloro-6-nitro-1H-indazole derivative and its biological target, demonstrating the stability of the binding mode. Molecular modeling has also been employed to investigate the encapsulation of 5-nitroindazole (B105863) derivatives, providing a detailed understanding of the spatial arrangement within a host molecule. nih.gov
For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotational freedom of the nitro group and the potential for intramolecular interactions. In a biological context, if a target protein is identified, MD simulations could predict the stability of the ligand-protein complex, which is crucial for drug design.
In silico Approaches for Biological Target Prediction and Ligand Design
In silico methods are a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new drug candidates. For the indazole scaffold, various in silico approaches have been successfully applied.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein. For indazole derivatives, docking studies have been instrumental in identifying potential inhibitors for targets such as the Unc-51-Like Kinase 1 (ULK1), Epidermal Growth Factor Receptor (EGFR), and Poly(ADP-ribose)polymerase-1 (PARP-1). nih.govnih.govnih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. It can be used to screen virtual databases for new compounds with similar features.
Structure-Based Drug Design: This involves the iterative use of structural information from techniques like X-ray crystallography or NMR, combined with computational modeling, to design more potent and selective ligands. This has been applied to optimize indazole-based inhibitors. nih.gov
For this compound, these in silico tools could be used to screen for potential biological targets, predict its binding affinity, and guide the design of new analogs with improved pharmacological properties.
Conformational Analysis and Tautomeric Preference Studies
Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.netnih.gov The relative stability of these tautomers is influenced by the substitution pattern on the indazole ring and the surrounding medium. nih.gov Computational methods, particularly DFT, have been extensively used to predict the most stable tautomer by calculating their relative energies. mdpi.comnih.gov
For most unsubstituted and substituted indazoles, the 1H-tautomer is found to be thermodynamically more stable than the 2H-tautomer. nih.gov However, the presence of certain substituents can alter this preference. Computational studies on various indazole derivatives have provided valuable insights into the factors governing tautomeric equilibrium.
In the case of this compound, it is highly probable that the 1H-tautomer is the more stable form. Computational analysis would involve geometry optimization of both the 1H and 2H tautomers, followed by a comparison of their electronic energies to determine the preferred form.
Reaction Mechanism Predictions and Catalytic Pathway Investigations
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of indazoles, DFT calculations have been employed to study various reaction pathways, identify transition states, and calculate activation energies.
For example, DFT studies have shed light on the mechanism of copper-catalyzed synthesis of 2H-indazoles from aryl azides, revealing the role of the copper catalyst in activating the azide (B81097) group. rsc.org Similarly, the mechanism of PIFA-mediated C-H amination for the synthesis of 1H-indazoles has been investigated computationally. nih.gov
For the synthesis of this compound, computational studies could be used to:
Predict the most likely reaction pathway for its formation.
Investigate the role of catalysts and reagents in the reaction.
Understand the regioselectivity of the substitution reactions on the indazole ring.
Preclinical Biological and Mechanistic Investigations of 3 Iodo 4 Methyl 6 Nitro 1h Indazole and Its Derivatives
In Vitro Enzyme and Receptor Binding Assays
In vitro assays are fundamental in early-stage drug discovery to determine the direct interaction between a compound and specific molecular targets, such as enzymes and receptors. These experiments measure the binding affinity or inhibitory activity of a compound, providing a quantitative assessment of its potency and selectivity.
Kinase Inhibition Studies (e.g., VEGFR-2, Aurora Kinases, FGFR, nNOS, IDO1)
Kinases are a critical class of enzymes that regulate numerous cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. Indazole derivatives are frequently evaluated for their kinase inhibitory potential.
VEGFR-2 & FGFR: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptors (FGFRs) are key regulators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting these pathways is a validated strategy in cancer therapy.
Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in cell division (mitosis). Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
nNOS: Neuronal Nitric Oxide Synthase (nNOS) is an enzyme involved in nitric oxide signaling. Its relevance can span from neuroscience to oncology.
IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme involved in tryptophan metabolism that plays a critical role in immune suppression within the tumor microenvironment. Inhibiting IDO1 is an emerging immuno-oncology strategy.
Despite the relevance of these targets for indazole-based compounds, a review of the scientific literature reveals no specific published data on the inhibitory activity of 3-Iodo-4-methyl-6-nitro-1H-indazole against VEGFR-2, Aurora Kinases, FGFR, nNOS, or IDO1.
Kinase Inhibition Data for this compound
| Target Kinase | IC₅₀ (nM) | Assay Conditions |
|---|---|---|
| VEGFR-2 | Data not available | Data not available |
| Aurora Kinase A | Data not available | Data not available |
| Aurora Kinase B | Data not available | Data not available |
| FGFR1 | Data not available | Data not available |
| nNOS | Data not available | Data not available |
Other Enzymatic Targets
Beyond kinases, novel chemical entities are often screened against a panel of other enzymes to understand their broader biological activity and potential off-target effects. Based on available scientific literature, there is no specific information regarding the evaluation of this compound against other enzymatic targets.
Cellular Pathway Modulation Studies
Cell-based assays are crucial for understanding a compound's effect on complex biological pathways within a living system. These studies bridge the gap between molecular target inhibition and physiological outcomes like cell death or growth arrest.
Anti-proliferative Effects in Cancer Cell Lines (e.g., HCT116, MCF-7, HeLa, WiDr)
A primary goal in cancer drug development is to halt the uncontrolled proliferation of tumor cells. The anti-proliferative activity of a compound is typically assessed across a panel of cancer cell lines from different tissue origins to determine its potency and spectrum of activity. The cell lines listed represent common models for colorectal cancer (HCT116, WiDr), breast cancer (MCF-7), and cervical cancer (HeLa). While various indazole derivatives have demonstrated anti-proliferative effects against these cell lines, specific data for this compound is not present in the reviewed literature.
Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HCT116 | Colorectal Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
Investigation of Cell Cycle Perturbations (e.g., G2/M arrest)
Many anti-cancer agents function by interrupting the cell division cycle, leading to a halt in proliferation and, in some cases, cell death. Flow cytometry is commonly used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase, such as the G2/M phase, indicates that the compound interferes with the molecular machinery governing that stage of mitosis. There is no published research specifically detailing the effects of this compound on cell cycle progression in cancer cell lines.
Induction of Cellular Apoptosis Mechanisms
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. A key desired outcome for many cancer therapeutics is the ability to selectively trigger this process in malignant cells. Assays for apoptosis often measure the activation of caspases or changes in the cell membrane. The potential for this compound to induce apoptosis has not been specifically reported in the scientific literature.
Molecular Mechanisms of Action
The biological activity of this compound and its related derivatives is intrinsically linked to their molecular structure and the resulting interactions with biological macromolecules. The specific arrangement of iodo, methyl, and nitro groups on the indazole scaffold gives rise to a unique electronic and steric profile that dictates its mechanism of action.
The primary mechanism of action for many indazole derivatives, including this compound, involves direct interactions with protein targets, often enzymes like kinases or receptors. The indazole core itself is a versatile scaffold, capable of forming various non-covalent interactions. The nitrogen atoms in the pyrazole (B372694) ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking and hydrophobic interactions with amino acid residues in the target's binding pocket.
Derivatives of 3-chloro-6-nitro-1H-indazole have been studied for their interaction with Leishmania trypanothione (B104310) reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. nih.gov Molecular docking studies suggest that these compounds can bind within the enzyme's active site, forming a network of hydrophobic and hydrophilic interactions. nih.gov This binding is thought to inhibit the enzyme's function, leading to the antileishmanial activity observed. nih.gov While this research was conducted on a chloro-analogue, it provides a plausible model for the types of interactions that iodo-derivatives might also form. The larger, more polarizable iodine atom could potentially form stronger halogen bonds with suitable acceptor atoms in a protein binding site.
The substituents on the indazole ring are not mere decorations; they play a crucial role in modulating the compound's biological activity through a combination of electronic and steric effects.
The iodo group at position 3 is a significant contributor to the molecule's bioactivity. Its large size and high polarizability can lead to strong halogen bonding, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein's active site. This can enhance the binding affinity and specificity of the compound for its target. Furthermore, the electron-withdrawing nature of iodine can influence the electronic properties of the entire indazole ring system.
The methyl group at position 4 primarily influences the compound's lipophilicity and metabolic stability. Increased lipophilicity can improve the molecule's ability to cross cell membranes and reach its intracellular targets. The methyl group can also provide a steric hindrance that may either promote a favorable binding conformation or prevent unwanted metabolic reactions, thereby increasing the compound's half-life in a biological system.
The nitro group at position 6 is a strong electron-withdrawing group, which significantly impacts the electronic character of the indazole ring. This can be crucial for binding to specific biological targets. nih.govacs.org In some contexts, the nitro group can undergo bioreduction within cells to form reactive nitroso and hydroxylamino intermediates. These reactive species can then covalently modify cellular components, including proteins and nucleic acids, leading to cytotoxic effects. This mechanism is often implicated in the anticancer and antimicrobial activities of nitroaromatic compounds.
Table 1: Functional Roles of Substituents in this compound
| Substituent | Position | Key Roles in Bioactivity |
| Iodo | 3 | Halogen bonding, enhanced binding affinity, electron-withdrawing effects. |
| Methyl | 4 | Increased lipophilicity, improved metabolic stability, steric influence. |
| Nitro | 6 | Strong electron-withdrawing effects, potential for bioreduction to reactive species. nih.govacs.org |
Comparative Biological Analysis with Indazole Analogues
The biological activity of this compound is best understood when compared with its structural analogues. Structure-activity relationship (SAR) studies, which systematically modify parts of a molecule, reveal the importance of each component.
For instance, comparing this compound to an analogue lacking the nitro group would likely demonstrate a significant decrease in certain activities, highlighting the nitro group's role in either target binding or its pro-drug-like bioreduction. Similarly, replacing the iodo group with a smaller halogen like chlorine or bromine, or with a hydrogen atom, would likely alter the binding affinity due to the change in size, polarizability, and halogen-bonding capability. nih.gov
Studies on other substituted indazoles have shown that the nature and position of the substituents are critical. For example, in a series of 3-chloro-6-nitro-1H-indazole derivatives, the addition of different heterocyclic rings (triazole, oxazoline, oxazole) significantly changed their antileishmanial potency. nih.gov This underscores that while the core indazole structure is important, the interplay between all its substituents determines the ultimate biological effect.
Research on 6-nitro-1H-indazole has shown that the position of alkylation (at N-1 versus N-2) is highly dependent on the reaction conditions and the alkylating agent used, resulting in isomers with different properties. researchgate.net This further emphasizes the nuanced structure-activity relationships within the indazole family.
Table 2: Comparative Activity of Indazole Analogues (Hypothetical)
| Compound | Key Structural Difference from Parent | Expected Impact on Bioactivity |
| 4-methyl-6-nitro-1H-indazole | Lacks 3-iodo group | Reduced binding affinity due to loss of halogen bonding. |
| 3-Iodo-4-methyl-1H-indazole | Lacks 6-nitro group | Loss of bioactivity linked to nitro group's electronic effects or bioreduction. |
| 3-Chloro-4-methyl-6-nitro-1H-indazole | Iodine replaced by chlorine | Altered binding affinity and specificity due to smaller halogen size. |
| 3-Iodo-6-nitro-1H-indazole | Lacks 4-methyl group | Potentially altered lipophilicity and metabolic stability. sigmaaldrich.comsigmaaldrich.com |
In Vivo Preclinical Models for Biological Activity Research
To move from in vitro observations to understanding a compound's potential therapeutic effects, researchers use in vivo preclinical models. For a compound like this compound, which shows potential as an anticancer or antimicrobial agent based on its chemical structure, several types of animal models would be relevant.
For assessing anticancer activity, tumor xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice, where they grow to form tumors. The mice are then treated with the test compound to evaluate its ability to inhibit tumor growth. The choice of cancer cell line would depend on the specific molecular target of the indazole derivative, if known.
For evaluating antileishmanial activity, as suggested by studies on similar nitroindazoles, animal models of leishmaniasis would be used. nih.gov This typically involves infecting mice or hamsters with Leishmania parasites and then administering the test compound to determine its efficacy in reducing the parasite burden and resolving the associated lesions. nih.gov
Structure Activity Relationship Sar Studies of 3 Iodo 4 Methyl 6 Nitro 1h Indazole Derivatives
Influence of Iodine Substitution on Biological Activity and Specificity
The iodine atom at the 3-position of the indazole ring significantly influences the molecule's electronic properties and, consequently, its biological activity. The electron-withdrawing nature of iodine deactivates the indazole ring, which can affect its interaction with biological targets.
SAR studies have revealed that the presence and nature of the substituent at the C3 position are critical for the inhibitory activities of indazole derivatives. For instance, in a series of 3-substituted 1H-indazoles, the presence of a suitably substituted carbohydrazide (B1668358) moiety at this position was found to be crucial for potent inhibitory activity against the IDO1 enzyme. nih.gov This highlights the importance of the C3 substituent in establishing key interactions within the active site of target proteins.
The substitution of iodine can be compared to other halogens to understand its specific contribution. For example, the replacement of iodine with bromine, which has a larger atomic radius and lower electronegativity, can lead to different pharmacokinetic profiles. The iodine atom's ability to form halogen bonds, a type of non-covalent interaction, can also contribute to its binding affinity and specificity for certain biological targets.
Impact of Methyl Substitution on Pharmacological Profile
The methyl group at the 4-position of the indazole ring also plays a significant role in shaping the pharmacological profile of 3-Iodo-4-methyl-6-nitro-1H-indazole derivatives. Generally, methyl groups can influence a molecule's lipophilicity, metabolic stability, and steric interactions with its target.
The introduction of a methyl group can also serve to block potential sites of metabolism, thereby improving the metabolic stability of the compound. acs.org This is a key consideration in drug design, as increased metabolic stability can lead to improved bioavailability and a longer duration of action. The steric bulk of the methyl group can also influence the conformation of the molecule, potentially locking it into a more active or selective orientation for binding to its target.
Role of the Nitro Group in Biological Interactions and Bioreduction
The nitro group at the 6-position is a key pharmacophore that significantly contributes to the biological activity of this compound and its derivatives. The strong electron-withdrawing nature of the nitro group affects the electron density distribution across the entire molecule, which can enhance interactions with biological targets. researchgate.net
A critical aspect of the nitro group's function is its potential for bioreduction. scielo.br In low-oxygen environments, such as those found in solid tumors or certain parasitic infections, the nitro group can be reduced by nitroreductase enzymes to form reactive intermediates like nitroso and hydroxylamine (B1172632) species. scielo.brnih.gov These reactive species can then covalently bind to cellular macromolecules like DNA, leading to cytotoxic effects. nih.gov This mechanism is the basis for the use of some nitroaromatic compounds as hypoxia-activated prodrugs in cancer therapy and as antimicrobial agents. researchgate.netnih.gov
The position of the nitro group on the indazole ring is crucial for its activity. Studies on nitro-containing chalcones have shown that the position of the nitro group significantly affects their anti-inflammatory and vasorelaxant activities. mdpi.com Similarly, for indazole derivatives, the placement of the nitro group influences the compound's electronic properties and its susceptibility to bioreduction, thereby modulating its biological effects. researchgate.netresearchgate.net
Effects of N-Substitution on Activity and Selectivity
Alkylation or acylation at the nitrogen atoms (N1 or N2) of the indazole ring can have a profound impact on the biological activity and selectivity of the resulting derivatives. The indazole scaffold can exist in two tautomeric forms, 1H- and 2H-indazole, and N-substitution fixes the molecule into one of these forms, which can have different binding properties. nih.govbeilstein-journals.org
The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions. nih.gov For example, N-substitution can alter the molecule's ability to act as a hydrogen bond donor, which can be critical for target engagement. acs.orgacs.org In some cases, masking the N-H with a substituent can even improve potency. acs.org
The choice of the N-substituent itself is also a key determinant of activity. Different alkyl or aryl groups can introduce new steric or electronic features that can either enhance or diminish binding to the target. For instance, in a series of Rho kinase (ROCK) inhibitors, the introduction of specific N-substituted prolinamido groups led to a significant increase in potency. nih.gov This highlights the importance of exploring a variety of N-substituents to optimize the pharmacological profile of indazole-based compounds.
Positional Isomer Effects on Structure-Activity Relationships
The relative positions of the iodo, methyl, and nitro groups on the indazole ring have a significant impact on the structure-activity relationship. Moving these substituents to different positions can drastically alter the molecule's shape, electronic properties, and ability to interact with biological targets.
For example, the position of the nitro group is critical. While a 6-nitro substituent is present in the parent compound, moving it to the 4, 5, or 7-position would be expected to change the molecule's electronic landscape and its bioreductive potential. acs.org Studies on nitroindazoles have shown that the position of the nitro group affects their reactivity and biological properties. acs.org
Similarly, the position of the methyl group is important. A 4-methyl group will have different steric and electronic effects compared to a methyl group at the 5, 6, or 7-position. The interplay between the positions of all three substituents is complex and synergistic. For instance, a 3-iodo-6-methyl-5-nitro-1H-indazole has been noted for its potential in pharmaceutical applications, highlighting how a different arrangement of the same functional groups can lead to distinct properties.
The following table illustrates the importance of substituent positioning on the indazole core by comparing the parent compound with a positional isomer.
| Compound Name | CAS Number | Molecular Formula | Key Positional Differences |
| This compound | Not Available | C₈H₆IN₃O₂ | Methyl at C4, Nitro at C6 |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | 885520-92-3 | C₈H₆IN₃O₂ | Methyl at C6, Nitro at C4 bldpharm.com |
Design Principles for Novel Indazole Analogs based on SAR Findings
The collective SAR findings provide a roadmap for the rational design of novel indazole analogs with improved therapeutic potential. Key design principles include:
Optimizing the C3-Substituent: The iodine at the C3 position is a key interaction point. Analogs could be designed with other halogen atoms or different functional groups capable of forming specific non-covalent interactions to enhance target affinity and selectivity. nih.gov
Fine-tuning Lipophilicity and Metabolism: The methyl group at C4 can be replaced with other small alkyl groups or bioisosteres to modulate lipophilicity and metabolic stability. This can lead to improved pharmacokinetic properties. acs.orgbeilstein-journals.org
Harnessing the Nitro Group for Targeted Therapy: The bioreductive nature of the nitro group can be exploited for developing hypoxia-activated prodrugs. The position and electronic environment of the nitro group can be modified to tune its reduction potential and target specific disease environments. nih.govnih.gov
Strategic N-Substitution: The N1 and N2 positions of the indazole ring offer opportunities for introducing substituents that can improve potency, selectivity, and physicochemical properties. The choice of substituent should be guided by the specific requirements of the biological target. acs.orgbeilstein-journals.org
Exploring Positional Isomerism: The synthesis and evaluation of positional isomers can lead to the discovery of novel compounds with different and potentially improved activity profiles. beilstein-journals.org
By systematically applying these principles, medicinal chemists can generate new generations of indazole-based compounds with optimized efficacy and safety profiles for various therapeutic applications. nih.gov
Emerging Research Applications of 3 Iodo 4 Methyl 6 Nitro 1h Indazole
Application as a Chemical Biology Probe for Target Identification and Validation
The specific structural features of 3-iodo-4-methyl-6-nitro-1H-indazole make it a compound of interest in chemical biology. The presence of an iodine atom allows for its potential use in the development of photoaffinity labels. Upon photoactivation, the carbon-iodine bond can cleave, generating a reactive species capable of covalently binding to nearby biological macromolecules, such as proteins. This property is instrumental in identifying the specific cellular targets of a bioactive molecule.
Furthermore, the nitro group can be chemically reduced to an amine, which can then be functionalized with reporter tags like biotin (B1667282) or fluorescent dyes. This enables the visualization and isolation of the target-probe complex, facilitating downstream analysis and validation of the biological target. The methyl group can influence the compound's binding affinity and selectivity for its target.
Utilization as a Synthetic Intermediate for Complex Molecular Architectures
In the realm of organic synthesis, this compound serves as a crucial intermediate for the construction of more complex molecular structures. The iodine atom at the 3-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at this position, enabling the synthesis of a wide array of indazole derivatives.
For instance, a Heck reaction can be performed between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine, catalyzed by palladium(II) acetate, to create a new carbon-carbon bond. google.com This versatility is a key reason why this compound is considered a valuable building block in heterocyclic chemistry. The nitro group can also be a site for chemical modification, often being reduced to an amino group which can then undergo further reactions to build more complex structures. google.com
Contribution to Lead Discovery in Preclinical Drug Design
The indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.gov The specific substitutions on this compound make it an attractive starting point for lead discovery in drug design. The combination of the iodo, methyl, and nitro groups can contribute to the compound's binding affinity and selectivity for various biological targets.
Derivatives of similar indazole compounds have shown potential in a range of therapeutic areas. For example, some indazole derivatives have been investigated for their anticancer properties, acting as kinase inhibitors. Others have been explored for their potential as antileishmanial agents. nih.gov The ability to readily modify the this compound structure through synthetic chemistry allows for the systematic exploration of structure-activity relationships, a critical process in optimizing a lead compound's potency and pharmacological properties.
Potential in Material Science and Environmental Applications
The unique electronic properties conferred by the nitro and iodo substituents suggest potential applications for this compound and its derivatives in material science. chemimpex.com These compounds could be explored as components in the development of advanced materials, such as polymers and coatings, where features like thermal stability and chemical resistance are desirable. chemimpex.com The reactivity of the indazole core and its substituents allows for the creation of novel materials with tailored functionalities. chemimpex.com
In the context of environmental applications, the reactive nature of this compound and its derivatives opens up possibilities for their use in environmental remediation. For instance, some related nitro-substituted indazoles have demonstrated utility in the degradation of pollutants.
Use as a Reference Standard in Analytical Chemistry Research
In analytical chemistry, well-characterized compounds are essential for the development and validation of analytical methods. This compound, when synthesized to a high degree of purity, can serve as a reference standard. chemimpex.com This allows for the accurate identification and quantification of this compound and its related derivatives in various matrices, including complex biological samples or environmental mixtures. Its use as a standard is crucial for ensuring the reliability and reproducibility of analytical data in research and quality control settings. humeau.comstudylib.net
Advanced Analytical Techniques for Quantification and Detection in Research Matrices
Chromatographic Methods (e.g., HPLC, LC-MS, UPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for assessing the purity and quantifying indazole derivatives. nih.govmdpi.com These techniques separate the compound of interest from impurities and degradation products, providing highly accurate and precise results. purkh.com While specific validated methods for 3-Iodo-4-methyl-6-nitro-1H-indazole are not extensively published, methods for analogous indazole derivatives can be adapted.
For instance, a study on other indazole derivatives utilized a C18 reversed-phase column with a gradient elution of water and dioxane. nih.gov Purity analysis of target compounds is often confirmed to be greater than 95% using HPLC. nih.gov UPLC systems, combined with photodiode array (PDA) and mass spectrometry detectors, offer enhanced resolution and throughput, enabling the identification of more impurities compared to conventional HPLC. waters.com
Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Indazole Derivatives
| Parameter | Typical Setting | Purpose |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with potential additives like formic acid or ammonium (B1175870) acetate) | To elute compounds with varying polarities. |
| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.5 mL/min (UPLC) | To ensure optimal separation and peak shape. |
| Detection | UV/Vis at a specific wavelength (e.g., 254 nm or 320 nm), or Mass Spectrometry (MS) | To detect and quantify the compound. |
| Injection Volume | 5 - 20 µL | Introduction of the sample into the system. |
Note: These parameters are illustrative and would require optimization and validation for the specific analysis of this compound.
LC-MS is particularly valuable as it provides not only retention time data but also mass-to-charge ratio information, which aids in the definitive identification of the compound and its potential metabolites or degradation products. researchgate.net The development of LC-MS/MS methods can achieve very low limits of quantification, often in the parts-per-million (ppm) to parts-per-billion (ppb) range, which is essential for trace analysis. waters.com
Application of Advanced Spectroscopic Techniques for Trace Analysis
Beyond standard UV/Vis detection in chromatography, advanced spectroscopic techniques are employed for the trace analysis of nitroaromatic compounds like this compound.
Fluorescence Spectroscopy: Certain nitroaromatic compounds can be detected at trace levels using fluorescence quenching methods. mdpi.com A fluorophore's emission is quenched by the nitroaromatic compound, and the degree of quenching can be correlated to the analyte's concentration. mdpi.com This technique can offer high sensitivity, with limits of detection potentially reaching the micromolar (µM) or even nanomolar (nM) range. mdpi.com
Surface-Enhanced Raman Spectroscopy (SERS): SERS is another powerful technique for the detection of trace amounts of nitroaromatic explosives and related compounds. acs.org By adsorbing the analyte onto a nanostructured metallic surface, the Raman signal is significantly enhanced, allowing for the detection of very low concentrations. acs.org This method provides a unique "fingerprint" spectrum for the molecule, aiding in its specific identification. acs.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for the structural elucidation and trace analysis of complex molecules. researchgate.netnih.gov In the context of halogenated nitroaromatics, MS can identify characteristic isotopic patterns of halogens like iodine and fragmentation patterns of the nitro group, which aids in the confirmation of the molecular structure. nih.govnih.gov
Table 2: Advanced Spectroscopic Techniques for Trace Analysis of Nitroaromatic Compounds
| Technique | Principle | Application | Potential Sensitivity |
| Fluorescence Quenching | Decrease in fluorescence intensity of a fluorophore upon interaction with the analyte. | Quantification of trace nitroaromatics. | High (µM to nM range) mdpi.com |
| SERS | Enhancement of Raman scattering of molecules adsorbed on rough metal surfaces. | Specific detection and identification of trace analytes. | Very High (ng/mL levels) acs.org |
| HRMS | Precise mass measurement to determine elemental composition and structure. | Structural confirmation and identification of unknowns. | Excellent (pg to fg levels) waters.comnih.gov |
Method Development for Characterization in Complex Biological or Chemical Mixtures (Research Context)
Characterizing this compound within complex matrices, such as in biological samples for metabolic studies or in chemical reaction mixtures for process monitoring, presents significant analytical challenges. nih.govacs.org The development of robust analytical methods is a multi-step process.
The initial step involves sample preparation to isolate the analyte from interfering matrix components. This can include liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation for biological samples. nih.gov
The subsequent analytical separation is typically achieved using chromatographic techniques. purkh.com The choice of the stationary and mobile phases is critical to resolve the target compound from other components in the mixture. nih.gov Method development often involves screening different columns and mobile phase compositions to achieve the desired selectivity and resolution. waters.com
Detection and quantification are then performed using sensitive and selective detectors. LC-MS/MS is a preferred technique for complex mixtures due to its ability to selectively monitor for the specific mass transitions of the target analyte, thereby minimizing matrix effects and enhancing sensitivity. researchgate.netnih.govmdpi.com
For structural confirmation of metabolites or byproducts, tandem mass spectrometry (MS/MS) experiments are conducted to obtain fragmentation patterns, which can be used to elucidate the structures of the unknown compounds. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for the structural analysis of isolated components from a mixture. researchgate.netacs.org
The entire analytical method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for the intended research application.
Future Directions and Research Perspectives on 3 Iodo 4 Methyl 6 Nitro 1h Indazole
Addressing Research Gaps and Unexplored Reactivity Patterns
While 3-Iodo-4-methyl-6-nitro-1H-indazole is recognized as a useful synthetic intermediate, its full reactive potential is far from realized. Future work should systematically probe its behavior in a broader range of transformations to unlock novel molecular architectures.
Advanced Cross-Coupling Reactions: The carbon-iodine bond is a prime handle for cross-coupling. A comprehensive investigation into its reactivity with a wide array of organometallic reagents (e.g., organoboron, -zinc, and -silicon compounds) under various catalytic conditions (e.g., palladium, copper, nickel) is a logical next step. This would provide access to a vast library of 3-substituted indazoles, which are otherwise difficult to synthesize.
Transformations of the Nitro Group: The nitro group at the 6-position is a latent functional group with rich chemical potential. Its reduction to an amine would open pathways to amides, sulfonamides, and ureas. Subsequent diazotization could enable access to a variety of 6-substituted indazoles via Sandmeyer-type reactions.
N-H Functionalization and Regioselectivity: The indazole N-H bond offers a critical point for diversification. Studies have shown that N-alkylation of indazoles can produce mixtures of N1 and N2 isomers, with regioselectivity influenced by the electrophile and reaction conditions. beilstein-journals.org A systematic exploration of N-alkylation, N-arylation, and N-acylation on the this compound scaffold is necessary to understand the directing effects of the existing substituents and to build a library of N-functionalized derivatives with potentially distinct biological profiles.
Photoredox and Electrochemical Methods: Modern synthetic methods like photoredox and electrochemical catalysis remain largely unexplored for this specific molecule. These techniques could enable unique C-H functionalizations or activate the C-I bond under mild conditions, offering new avenues for reactivity that are inaccessible through traditional thermal methods. For instance, radical C3-nitration of 2H-indazoles has been achieved using chemical oxidants, suggesting that similar radical-based functionalizations could be possible. chim.it
Development of Novel and Sustainable Synthetic Strategies for Complex Indazole Scaffolds
Developing more efficient and environmentally friendly methods for the synthesis of complex indazoles is a key research goal. rsc.orgnih.gov Future strategies should focus on improving atom economy and reducing reliance on hazardous reagents.
C-H Activation: A forward-thinking approach would involve the direct C-H iodination of a 4-methyl-6-nitro-1H-indazole precursor. This would be a more atom-economical alternative to classical methods that often require multi-step sequences involving directing groups.
Flow Chemistry: Utilizing continuous flow reactors could provide superior control over reaction parameters such as temperature, pressure, and time. This can lead to improved yields, enhanced safety, and greater scalability for the synthesis of this compound and its derivatives.
Cascade Reactions: The design of cascade or multicomponent reactions that rapidly assemble complex indazole frameworks from simple starting materials would significantly enhance synthetic efficiency. nih.gov Such strategies minimize purification steps and waste generation, aligning with the principles of green chemistry.
Integration of Advanced Computational and Experimental Methods for Deeper Understanding
A synergistic approach that combines computational modeling with advanced experimental techniques can accelerate the discovery process and provide deeper mechanistic understanding.
Computational and experimental methods can be powerfully combined. For example, DFT calculations can predict the most likely sites of reactivity on the this compound molecule, which can then be targeted for synthesis using high-throughput experimentation to rapidly screen a wide range of reaction conditions. beilstein-journals.org In-situ spectroscopic monitoring would then provide real-time data to validate the computational models and reveal the reaction mechanism.
| Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Modeling of electronic structure, bond energies, and reaction pathways. beilstein-journals.org | Prediction of site reactivity (C–I, N–H, nitro group), regioselectivity of substitution, and elucidation of reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of derivatives with biological macromolecules like proteins or DNA. nih.gov | Understanding binding modes, conformational changes, and predicting binding affinities for potential drug targets. |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, reagents, and conditions for synthetic transformations. | Accelerated optimization of reaction protocols and discovery of novel reactivity. |
| In-situ Spectroscopy (e.g., NMR, IR) | Real-time monitoring of reaction progress and intermediate formation. | Detailed mechanistic insights and validation of computational predictions. |
Exploration of New Biological Targets and Mechanistic Pathways
The indazole nucleus is a well-established pharmacophore found in numerous approved drugs, including kinase inhibitors. nih.gov However, the specific biological activity profile of this compound and its derivatives remains largely uninvestigated.
Kinase Inhibitor Screening: Given the prevalence of the indazole scaffold in kinase inhibitors like Pazopanib, a library derived from this compound should be screened against a broad panel of protein kinases to identify potential new anticancer agents. nih.gov
Antimicrobial and Antiparasitic Activity: Indazole derivatives have shown promise as antimicrobial and antileishmanial agents. nih.govresearchgate.net The unique electronic and steric properties of this compound could lead to derivatives with potent activity against resistant bacterial strains or parasites like Leishmania. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been identified as promising antileishmanial candidates. nih.gov
Central Nervous System (CNS) Targets: Indazoles are also known to interact with targets in the CNS. researchgate.net Derivatives of this compound could be evaluated for activity against receptors and enzymes implicated in neurodegenerative diseases or psychiatric disorders.
Expanding Applications in Chemical Biology and Research Tool Development
Beyond direct therapeutic applications, the functional handles on this compound make it an ideal starting point for creating sophisticated chemical biology tools to probe biological systems.
Photoaffinity Probes: The nitro group can be chemically reduced to an amine, which can then be converted to a photoreactive group like an azide (B81097). This would transform the molecule into a photoaffinity label, a powerful tool for covalently capturing and identifying the protein targets of bioactive derivatives.
Fragment-Based Drug Discovery (FBDD): As a well-defined and functionalized heterocyclic fragment, this compound is an excellent candidate for FBDD screening campaigns. The iodine atom provides a predictable vector for growing the fragment into more potent, drug-like molecules through established cross-coupling chemistry.
Fluorescent Probes: The indazole core can be further functionalized by attaching a fluorophore. Such derivatives could be employed as fluorescent probes for imaging and tracking specific cellular components or processes, depending on the biological target of the indazole moiety.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Iodo-4-methyl-6-nitro-1H-indazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the indazole core. Key steps include:
Nitration : Introduce the nitro group at position 6 using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.
Methylation : Alkylation at position 4 via nucleophilic substitution, often employing methyl iodide and a base (e.g., K₂CO₃) in DMF at 60–80°C.
Iodination : Electrophilic iodination at position 3 using iodine monochloride (ICl) in acetic acid, with careful stoichiometric control to prevent di-iodination byproducts .
- Optimization : Monitor intermediates via TLC and adjust reaction times based on NMR purity checks. For reproducibility, ensure anhydrous conditions during methylation.
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra to verify substituent positions (e.g., nitro group deshields adjacent protons).
- X-ray Crystallography : Use SHELXT ( ) for initial structure solution from single-crystal data. Refinement via SHELXL ( ) ensures precise bond-length/angle validation. For challenging cases (e.g., twinned crystals), apply SHELXL’s twin-law options .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data for this compound be resolved?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Address this by:
Replication : Repeat bioassays with independently synthesized batches, confirming purity via HPLC (>95%).
Structural Validation : Cross-check crystallographic data (e.g., CCDC entries) to rule out polymorphic or solvate forms influencing activity .
Meta-Analysis : Statistically compare IC₅₀ values across studies using standardized protocols (e.g., fixed-effect models), as demonstrated in longitudinal data analysis frameworks .
Q. What strategies are effective for refining crystallographic data of halogenated indazoles with disorder or twinning?
- Methodological Answer :
- Disordered Iodine : Apply SHELXL’s PART instruction to model split positions, using restraints (ISOR, DELU) to stabilize thermal parameters .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands with HKLF5 data. Validate twin laws via R₁/R₁₀ metrics and difference Fourier maps .
- Example Workflow :
- Data collection: Bruker D8 VENTURE (Mo-Kα, λ = 0.71073 Å).
- Refinement: SHELXL-2018 with 0.75:0.25 twin ratio (R₁ = 0.032 for >2σ data).
Q. How can structure-activity relationships (SAR) be systematically explored for nitro-indazole derivatives?
- Methodological Answer :
Analog Synthesis : Prepare derivatives (e.g., varying substituents at positions 3 and 6) using parallel synthesis techniques.
Pharmacological Profiling : Test against target proteins (e.g., kinases, GPCRs) via fluorescence polarization or SPR assays.
Computational Modeling : Dock optimized structures (DFT-minimized) into binding pockets using AutoDock Vina, correlating ΔG values with experimental IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
